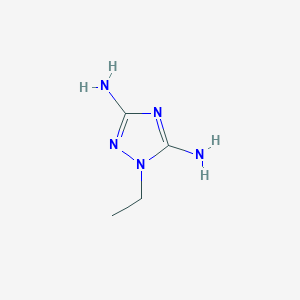![molecular formula C10H8N2OS B12936457 1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione CAS No. 22399-37-7](/img/structure/B12936457.png)
1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system that includes a chromene and an imidazole ring The presence of a thione group at the 2-position of the imidazole ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chromene derivatives with thiourea in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process. The choice of solvent and catalyst can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell proliferation and migration.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione involves its interaction with specific molecular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . The compound’s ability to interact with enzymes and receptors is attributed to its unique structural features, which allow it to bind effectively to active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one: Another compound with a similar fused ring system but with an oxygen atom instead of a sulfur atom.
Chromeno[3,4-d]imidazole derivatives: A class of compounds with varying substituents on the chromene and imidazole rings.
Uniqueness
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different heteroatoms or substituents, leading to variations in their properties and applications.
Eigenschaften
CAS-Nummer |
22399-37-7 |
|---|---|
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
3,4-dihydro-1H-chromeno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-7-5-13-8-4-2-1-3-6(8)9(7)12-10/h1-4H,5H2,(H2,11,12,14) |
InChI-Schlüssel |
FJOGDKSBXPJUSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


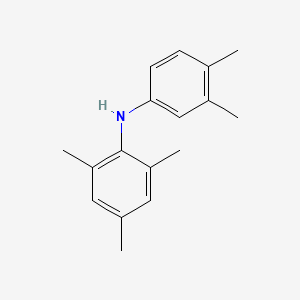
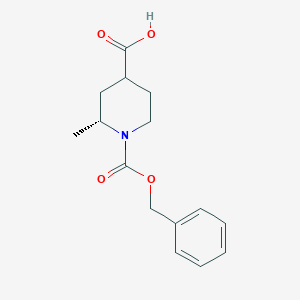
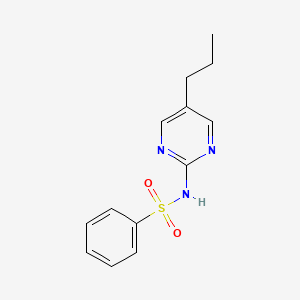

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
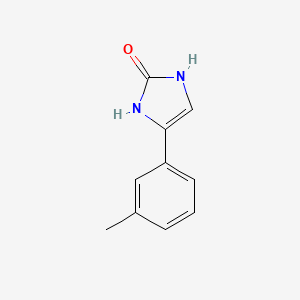
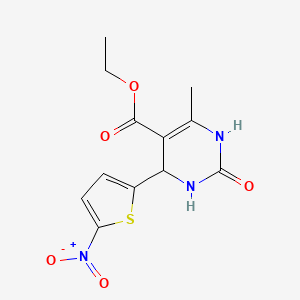
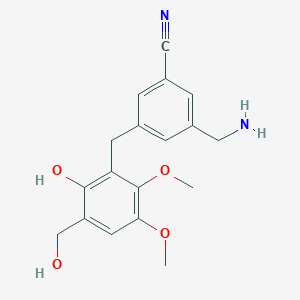

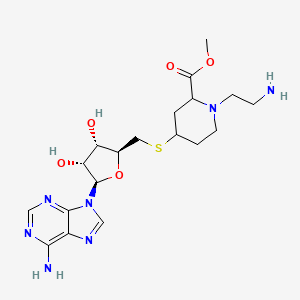

![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
